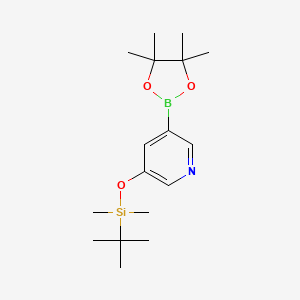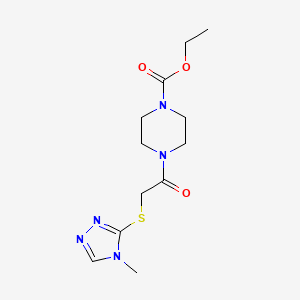![molecular formula C16H23ClN4O B2536976 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 2137568-28-4](/img/structure/B2536976.png)
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves a multi-step process. One common approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-1-oxa-9-azaspiro[5.5]undecane: This compound shares the same spirocyclic scaffold but lacks the azido group.
3-Oxa-9-azaspiro[5.5]undecane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the azido group in 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c17-19-18-15-6-11-21-16(12-15)7-9-20(10-8-16)13-14-4-2-1-3-5-14;/h1-5,15H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNAMABVGIJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2536894.png)
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2536909.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)
![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)


![5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid](/img/structure/B2536916.png)
